REACTION_SMILES
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[CH2:8]([CH3:9])[O:10][C:11](=[O:12])[c:13]1[cH:14][n:15]([CH2:26][CH3:27])[c:16]2[cH:17][c:18]([Cl:25])[c:19]([F:24])[cH:20][c:21]2[c:22]1=[O:23].[CH3:1][N:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:18]2[cH:17][c:16]3[n:15]([CH2:26][CH3:27])[cH:14][c:13]([C:11]([O:10][CH2:8][CH3:9])=[O:12])[c:22](=[O:23])[c:21]3[cH:20][c:19]2[F:24])[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn(CC)c2cc(Cl)c(F)cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cn(CC)c2cc(N3CCN(C)CC3)c(F)cc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |